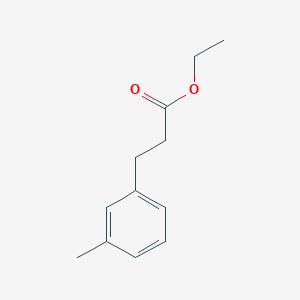

Ethyl 3-(3-methylphenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(3-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUYNMNAQYRXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570047 | |

| Record name | Ethyl 3-(3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-13-4 | |

| Record name | Ethyl 3-(3-methylphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 3-(3-methylphenyl)propanoate

Chemical Identity & Therapeutic Scaffold Analysis

Executive Summary & Chemical Identity

Ethyl 3-(3-methylphenyl)propanoate (CAS: 7297-13-4), also known as Ethyl m-tolylpropionate , represents a critical structural motif in medicinal chemistry and fragrance synthesis. Belonging to the phenylpropanoid class, it serves as a lipophilic ester scaffold often utilized to mask polar carboxylic acid groups in prodrug design or as a stable intermediate in the synthesis of complex alkaloids and polyketides.

Unlike its para-substituted counterparts, the meta-methyl substitution pattern confers unique steric and electronic properties, influencing metabolic stability and binding affinity in hydrophobic pockets of target proteins.

Physicochemical Landscape

The following data represents a synthesis of experimental and consensus-predicted values essential for formulation and synthesis planning.

| Property | Value | Technical Context |

| CAS Number | 7297-13-4 | Unique Identifier |

| Molecular Formula | Phenylpropanoid Ester | |

| Molecular Weight | 192.25 g/mol | Low MW, favorable for BBB penetration |

| Predicted LogP | ~3.4 | Highly Lipophilic; High membrane permeability |

| Boiling Point | ~265°C (at 760 mmHg) | High boiling liquid; requires high-vac distillation |

| Density | ~0.998 g/cm³ | Slightly less dense than water |

| Solubility | Immiscible in water; Soluble in EtOH, DCM, Toluene | Requires organic co-solvents for bio-assays |

Synthetic Methodologies & Causality

The synthesis of Ethyl 3-(3-methylphenyl)propanoate is generally approached via two primary pathways. The choice of method depends on the starting material availability and the scale of production.

Pathway A: Fischer Esterification (Thermodynamic Control)

The direct condensation of 3-(3-methylphenyl)propanoic acid with ethanol.

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Critical Control: The reaction is an equilibrium. To drive it to completion (Le Chatelier’s principle), water must be removed (Dean-Stark trap or molecular sieves) or ethanol used in large excess.

Pathway B: Catalytic Hydrogenation (Kinetic Control)

Reduction of Ethyl 3-(3-methylphenyl)acrylate (Ethyl 3-methylcinnamate).

-

Mechanism: Heterogeneous catalysis (Pd/C or Raney Ni) reducing the alkene.

-

Advantage: Avoids the equilibrium issues of esterification; typically quantitative yield.

Pathway C: Heck Coupling (Convergent Synthesis)

Palladium-catalyzed coupling of 3-bromotoluene with ethyl acrylate.

-

Utility: Useful when the phenylpropanoic acid precursor is unavailable.

Figure 1: Comparative synthetic routes. Pathway A (Blue) is preferred for lab-scale; Pathway B (Red) for industrial purity.

Detailed Experimental Protocol

Protocol: High-Yield Fischer Esterification with Azeotropic Water Removal

Objective: Synthesis of Ethyl 3-(3-methylphenyl)propanoate from its acid precursor with >98% purity.

Safety: Sulfuric acid is corrosive. The product is a potential irritant.[1] Perform in a fume hood.

Reagents:

-

3-(3-methylphenyl)propanoic acid (10.0 g, 60.9 mmol)

-

Absolute Ethanol (50 mL, excess)

-

Sulfuric Acid (

, conc., 0.5 mL) -

Toluene (30 mL, as azeotropic agent)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Why: Toluene forms a ternary azeotrope with ethanol and water, allowing continuous removal of water at lower temperatures than pure water, shifting the equilibrium to the right [1].

-

-

Charging: Add the carboxylic acid, ethanol, and toluene to the RBF. While stirring, add sulfuric acid dropwise.

-

Reflux: Heat the mixture to reflux (oil bath ~90-100°C). Monitor the collection of water in the Dean-Stark trap.

-

Endpoint: Continue until water separation ceases (approx. 4-6 hours).

-

-

Work-up:

-

Cool reaction to Room Temperature (RT).

-

Concentrate under reduced pressure (Rotovap) to remove excess ethanol/toluene.

-

Dissolve residue in Diethyl Ether (50 mL).

-

Wash 1: Saturated

(2 x 30 mL) to neutralize catalyst and unreacted acid. Caution: Gas evolution ( -

Wash 2: Brine (1 x 30 mL) to remove trapped water.

-

-

Purification: Dry organic layer over anhydrous

, filter, and concentrate.-

Final Polish: High-vacuum distillation (bp ~130°C @ 1 mmHg) yields the pure ester as a colorless oil.

-

Reactivity & Metabolic Stability

Understanding the biological fate of this molecule is crucial for drug development.

Hydrolysis (Metabolic Activation)

In vivo, this ester acts as a prodrug. It is rapidly hydrolyzed by Carboxylesterases (CES1/CES2) , primarily in the liver and intestine, releasing the free acid and ethanol.

-

Half-life: Phenylpropanoates typically have short plasma half-lives (

min) due to high esterase activity [2].

Oxidative Metabolism (CYP450)

Following hydrolysis, the meta-methyl group is a prime target for oxidation by Cytochrome P450 enzymes (likely CYP2C9 or CYP3A4).

-

Benzylic Oxidation: The methyl group is oxidized to a benzyl alcohol, then to a carboxylic acid.

-

Ring Hydroxylation: Occurs at the para-position (sterically favored).

Figure 2: Predicted metabolic fate. Hydrolysis is the rate-limiting step for bioactivity.

Applications in Drug Discovery

-

Lipophilic Linker: The propyl chain provides a flexible spacer (approx 4-5 Å) between the aromatic ring and the polar headgroup, often used to probe the depth of hydrophobic pockets in GPCRs.

-

Prodrug Strategy: Converting the polar acid to the ethyl ester increases LogP from ~2.0 to ~3.4, significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB) or intestinal epithelium [3].

References

- Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

Liederer, B. M., & Borchardt, R. T. "Enzymes involved in the bioconversion of ester-based prodrugs." Journal of Pharmaceutical Sciences, 2006. Link

-

Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. Link

-

PubChem Compound Summary. "Ethyl 3-(3-methylphenyl)propanoate" (CAS 7297-13-4).[2] National Center for Biotechnology Information. Link

Sources

Technical Monograph: Ethyl 3-(3-methylphenyl)propanoate

CAS Number: 7297-13-4 Synonyms: Ethyl m-tolylpropionate; m-Methylhydrocinnamic acid ethyl ester Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol [1][2][3]

Executive Summary

Ethyl 3-(3-methylphenyl)propanoate is a specialized ester utilized primarily as a fine chemical intermediate in organic synthesis and as a functional ingredient in fragrance and flavor development.[3][4] Structurally, it belongs to the class of phenylpropanoids, characterized by a saturated propanoate side chain attached to a meta-substituted toluene ring.[3] This specific substitution pattern (meta-methyl) imparts unique steric and electronic properties compared to its unsubstituted analog (ethyl hydrocinnamate), influencing both its olfactory profile—often described as having nuanced fruity, balsamic, and honey-like notes—and its reactivity in nucleophilic substitutions and enzymatic hydrolysis.[3]

This guide details the physicochemical profile, validated synthetic pathways, and analytical characterization of CAS 7297-13-4, designed for researchers in medicinal chemistry and fragrance formulation.[3]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound exists as a clear, colorless to pale yellow liquid under standard conditions.[3] Its lipophilicity and ester functionality dictate its solubility profile and handling requirements.[3]

Table 1: Key Physicochemical Constants

| Property | Value / Description | Note |

| Appearance | Colorless liquid | Standard purity >97% |

| Boiling Point | ~255–260 °C (Predicted) | Extrapolated from Ethyl hydrocinnamate (248°C) |

| Density | ~1.00 ± 0.05 g/mL | Estimated based on structural analogs |

| LogP | 3.2–3.5 (Predicted) | High lipophilicity |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Insoluble in water |

| Flash Point | >100 °C | Closed Cup (Predicted) |

Synthetic Pathways & Process Chemistry[3]

To ensure high purity and yield, two primary synthetic routes are recommended.[3] The choice depends on the availability of starting materials: the carboxylic acid (Route A) or the unsaturated cinnamate derivative (Route B).[3]

Route A: Acid-Catalyzed Fischer Esterification (Primary)

This pathway is preferred for laboratory-scale synthesis when 3-(3-methylphenyl)propanoic acid is available.[3] It utilizes a thermodynamic equilibrium driven by the removal of water.[3]

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 3-(3-methylphenyl)propanoic acid in 50 mL of absolute ethanol.

-

Catalysis: Add catalytic H₂SO₄ (0.5 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Critical: Use a Dean-Stark trap or molecular sieves (3Å) to sequester water and shift equilibrium toward the ester.[3]

-

Work-up: Cool to room temperature. Concentrate ethanol in vacuo.[3] Dilute residue with Ethyl Acetate (EtOAc) and wash sequentially with sat.[3] NaHCO₃ (to remove unreacted acid) and Brine.[3]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 9:1).

Route B: Catalytic Hydrogenation of Cinnamate (Alternative)

This route is ideal when starting from the unsaturated analog, Ethyl 3-methylcinnamate.[3] It ensures high atom economy and mild conditions.[3]

-

Precursor: Ethyl 3-(3-methylphenyl)acrylate (Ethyl 3-methylcinnamate)[3]

-

Catalyst: Pd/C (10% w/w)

-

Solvent: Ethanol or Ethyl Acetate

Protocol:

-

Preparation: Charge a hydrogenation vessel with Ethyl 3-(3-methylphenyl)acrylate (10 mmol) and Pd/C (50 mg) in Ethanol (30 mL).

-

Reduction: Purge system with N₂ followed by H₂. Maintain H₂ pressure at 1–3 atm (balloon or Parr shaker) at ambient temperature.

-

Monitoring: Monitor via TLC (UV active) for the disappearance of the conjugated alkene. The product (saturated ester) will have a similar Rf but will not stain with KMnO₄ as vigorously as the alkene.[3]

-

Isolation: Filter catalyst through a Celite pad. Concentrate filtrate to yield the target ester.[3]

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis for CAS 7297-13-4, highlighting the divergence from the aldehyde precursor.

Figure 1: Convergent synthetic pathways illustrating the access to Ethyl 3-(3-methylphenyl)propanoate via Esterification (Red) or Hydrogenation (Yellow).[3]

Analytical Characterization

Validating the structure requires checking for the specific meta-substitution pattern and the integrity of the ethyl propanoate chain.[3]

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20 – 7.00 (m, 4H): Aromatic protons. The meta-substitution creates a complex multiplet pattern distinct from the para-isomer (which would show a symmetric AA'BB' system).[3]

-

δ 4.12 (q, J=7.1 Hz, 2H): -O-CH₂ -CH₃ (Ethyl quartet).[3]

-

δ 2.92 (t, J=7.5 Hz, 2H): Ar-CH₂ -CH₂- (Benzylic methylene).[3]

-

δ 2.60 (t, J=7.5 Hz, 2H): -CH₂-CH₂ -CO- (Alpha-carbonyl methylene).[3]

-

δ 2.33 (s, 3H): Ar-CH₃ (Methyl group on ring).[3]

-

δ 1.23 (t, J=7.1 Hz, 3H): -O-CH₂-CH₃ (Ethyl triplet).[3]

-

Mass Spectrometry (GC-MS)[3]

-

Molecular Ion (M+): m/z 192[3]

-

Base Peak: Likely m/z 105 (methyltropylium ion) or m/z 119, resulting from the cleavage of the ester chain (McLafferty rearrangement or benzylic cleavage).[3]

-

Fragment: m/z 147 (Loss of ethoxy group, [M-OEt]⁺).[3]

Applications & Utility

Fragrance & Flavor Chemistry

Similar to its parent compound, ethyl 3-phenylpropionate, this methyl derivative is valued for its diffusive, sweet, and balsamic odor profile.[3] The introduction of the methyl group at the meta-position often adds a "dryer," more woody, or slightly spicy nuance to the fruitiness of the propanoate ester.[3] It is used as a modifier in floral (rose, jasmine) and oriental fragrance accords.[3]

Pharmaceutical Intermediate

The 3-phenylpropyl scaffold is a pharmacophore found in various therapeutic agents. CAS 7297-13-4 serves as a lipophilic precursor.[3]

-

Pro-drug Design: The ethyl ester can act as a pro-drug moiety, hydrolyzed in vivo by esterases to release the free acid (3-(3-methylphenyl)propanoic acid), which may possess anti-inflammatory or metabolic modulation activities.[3]

-

Building Block: It can be reduced (using LiAlH₄) to 3-(3-methylphenyl)propan-1-ol, a linker used in the synthesis of GPCR ligands.[3]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, protocols should follow the standards for alkyl aryl esters.[3]

-

Hazards:

-

Handling: Wear nitrile gloves and safety goggles.[3] Avoid inhalation of vapors; use within a chemical fume hood.[3]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over prolonged periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16237, Ethyl 3-phenylpropionate (Analog Reference).[3] Retrieved from [Link][3][4]

-

ChemSrc (2025). 3-m-Tolyl-propionic acid ethyl ester (CAS 7297-13-4) Physicochemical Data.[2][3] Retrieved from [Link][2][3]

-

The Good Scents Company (2024). Ethyl 3-phenylpropionate Fragrance Profile and Safety.[3] Retrieved from [Link][3]

-

NIST Mass Spectrometry Data Center. Ethyl 3-phenylpropionate Mass Spectrum (Analog Reference). Retrieved from [Link][3]

Sources

Ethyl 3-(3-methylphenyl)propanoate synthesis pathways

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-methylphenyl)propanoate

Introduction

Ethyl 3-(3-methylphenyl)propanoate, a notable organic compound, is recognized for its applications in the flavor and fragrance industries. Its structural composition, featuring an ester functional group and an aromatic ring with methyl substitution, also positions it as a valuable intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 3-(3-methylphenyl)propanoate, offering a comparative analysis of classical and modern synthetic routes. We will delve into the mechanistic details, experimental protocols, and process optimization considerations for each method, catering to researchers, scientists, and professionals in drug development.

Chapter 1: Classical Synthesis via Fischer Esterification

The most traditional and widely employed method for synthesizing Ethyl 3-(3-methylphenyl)propanoate is the Fischer esterification of 3-(3-methylphenyl)propanoic acid with ethanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and use of readily available starting materials.

1.1: Reaction Overview and Mechanism

Fischer esterification is a reversible reaction that reaches equilibrium.[2][3] To favor the formation of the ester, the reaction is typically driven forward by using an excess of the alcohol or by removing water as it is formed.[1] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2][3]

The mechanism involves several key steps:[1][2][4]

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by ethanol: The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Sources

Ethyl 3-(3-methylphenyl)propanoate: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic promise is a continuous endeavor. Ethyl 3-(3-methylphenyl)propanoate, a seemingly simple ester, belongs to the broader class of arylpropionic acid derivatives. This class is renowned for its significant contributions to modern medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While specific biological activities of Ethyl 3-(3-methylphenyl)propanoate are not extensively documented in publicly available literature, its structural features present a compelling case for its exploration as a versatile scaffold in drug discovery.[3]

This technical guide will delve into the potential applications of Ethyl 3-(3-methylphenyl)propanoate in medicinal chemistry. By examining the structure-activity relationships (SAR) of analogous compounds, we will build a scientifically grounded rationale for its investigation as a source of new anti-inflammatory, analgesic, antimicrobial, and anticancer agents. Furthermore, this guide will provide detailed experimental protocols for the synthesis and pharmacological evaluation of this promising molecule and its derivatives.

Core Structural Features and Their Medicinal Chemistry Implications

The therapeutic potential of Ethyl 3-(3-methylphenyl)propanoate can be dissected by analyzing its key structural components: the arylpropionic acid backbone, the ethyl ester moiety, and the meta-methyl substituent on the phenyl ring.

-

The Arylpropionic Acid Backbone: This is the cornerstone of a multitude of biologically active compounds.[1][2] Its presence suggests the potential for interactions with various biological targets, a hypothesis supported by the wide array of pharmacological activities exhibited by its derivatives.[1][2][4]

-

The Ethyl Ester Moiety: The esterification of the carboxylic acid group can be a strategic prodrug approach.[5][6][7] An ester can enhance the lipophilicity of a molecule, potentially improving its oral absorption and membrane permeability.[6][7] In the physiological environment, esterases can hydrolyze the ester back to the active carboxylic acid, releasing the therapeutic agent at the target site.[6] This strategy can also mitigate the gastric irritation often associated with the free carboxylic acid form of NSAIDs.[8]

-

The meta-Methyl Group: The position of substituents on the aromatic ring is a critical determinant of biological activity.[9][10] The methyl group at the meta position can influence the molecule's conformational flexibility, electronic distribution, and metabolic stability.[9] It can also play a crucial role in the binding affinity and selectivity of the molecule for its target protein by participating in hydrophobic or van der Waals interactions within the binding pocket.[11]

Potential Therapeutic Applications: A Hypothesis-Driven Exploration

Based on the extensive literature on arylpropionic acid derivatives, we can postulate several promising avenues for the medicinal chemistry applications of Ethyl 3-(3-methylphenyl)propanoate.

Anti-inflammatory and Analgesic Potential

The most prominent and well-established activity of arylpropionic acids is their anti-inflammatory and analgesic effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]

Hypothesis: Ethyl 3-(3-methylphenyl)propanoate, upon hydrolysis to its corresponding carboxylic acid, is likely to exhibit anti-inflammatory and analgesic properties. The meta-methyl group could influence its selectivity towards COX-1 and COX-2 isoforms, potentially leading to a more favorable side-effect profile.

Supporting Evidence from Analogs: Numerous arylpropionic acid derivatives, such as ibuprofen and naproxen, are potent anti-inflammatory and analgesic agents.[1][2] Phenylpropanoids found in essential oils have also demonstrated significant anti-inflammatory activity.[12][13][14][15]

Antimicrobial Activity

Emerging research has highlighted the antimicrobial potential of organic acids and their esters.[16][17]

Hypothesis: Ethyl 3-(3-methylphenyl)propanoate and its derivatives could possess direct antimicrobial activity or act as adjuvants to existing antibiotics. The lipophilic nature of the ester may facilitate its passage through microbial cell membranes.[16]

Supporting Evidence from Analogs: Derivatives of arylpropionic acids have shown promising antibacterial activity.[4] Furthermore, various organic acids and their esters are known to inhibit the growth of bacteria and fungi.[16][17][18] The ethyl esters of some fatty acids have been shown to have antimicrobial effects, with their activation sometimes being dependent on microbial enzymes.[19]

Anticancer Activity

Several studies have suggested that arylpropionic acid derivatives may possess anticancer properties, acting through both COX-dependent and COX-independent mechanisms.[20]

Hypothesis: The scaffold of Ethyl 3-(3-methylphenyl)propanoate could be a starting point for the development of novel anticancer agents. Modifications to the aromatic ring and the propanoate chain could lead to compounds with selective cytotoxicity against cancer cells.

Supporting Evidence from Analogs: Derivatives of 3-phenylpropanoic acid have been investigated as potential anticancer agents.[21][22][23][24] Some arylpropionic acid-derived NSAIDs have shown antiproliferative activities against various cancer cell lines.[20]

Synthetic Strategy and Analogue Development

The synthesis of Ethyl 3-(3-methylphenyl)propanoate can be readily achieved through established chemical methodologies. A common and efficient method is the Fischer esterification of 3-(3-methylphenyl)propanoic acid.[3]

Experimental Protocol: Synthesis of Ethyl 3-(3-methylphenyl)propanoate

-

Reaction Setup: To a round-bottom flask, add 3-(3-methylphenyl)propanoic acid (1.0 equivalent).

-

Solvent and Catalyst: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both solvent and reactant. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 3-(3-methylphenyl)propanoate.

Caption: A generalized workflow for the synthesis of Ethyl 3-(3-methylphenyl)propanoate.

Pharmacological Evaluation: In Vitro and In Vivo Protocols

To validate the hypothesized biological activities, a series of well-established pharmacological assays can be employed.

In Vitro Anti-inflammatory and Analgesic Assays

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This assay is crucial for determining the primary mechanism of anti-inflammatory action.[25] It measures the ability of the test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

-

Inhibition of Protein Denaturation: This is a simple and effective in vitro assay to screen for anti-inflammatory activity.[25][26][27][28]

In Vivo Anti-inflammatory and Analgesic Models

-

Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[29][30][31][32]

-

Acetic Acid-Induced Writhing Test in Mice: This model is widely used for screening peripheral analgesic activity.[31]

-

Hot Plate Test: This is a common method for assessing central analgesic activity.[33][34]

In Vitro Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[35][36][37][38]

-

Disk Diffusion Assay: This is a qualitative method to assess the antimicrobial activity of a compound.[35][36][37]

Data Presentation and Interpretation

The following table summarizes the reported biological activities of some representative arylpropionic acid derivatives, providing a basis for comparison and hypothesis generation for Ethyl 3-(3-methylphenyl)propanoate.

| Compound | Primary Biological Activity | Reference(s) |

| Ibuprofen | Anti-inflammatory, Analgesic | [1],[2] |

| Naproxen | Anti-inflammatory, Analgesic | [2] |

| Ketoprofen | Anti-inflammatory, Analgesic | [2] |

| Loxoprofen | Anti-inflammatory, Analgesic (Prodrug) | [8] |

| Phenylpropanoids | Anti-inflammatory, Antimicrobial | [12],[13],[14] |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant | [21] |

Hypothetical Signaling Pathway

The anti-inflammatory effects of arylpropionic acid derivatives are often mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins.

Caption: Inhibition of the COX pathway by the active form of Ethyl 3-(3-methylphenyl)propanoate.

Conclusion and Future Directions

Ethyl 3-(3-methylphenyl)propanoate represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural relationship to the well-established class of arylpropionic acids provides a strong rationale for its investigation as a source of novel therapeutic agents. The ethyl ester functionality offers a potential avenue for prodrug design, aiming to enhance pharmacokinetic properties and reduce side effects.

Future research should focus on the systematic synthesis and pharmacological evaluation of a library of analogues based on the Ethyl 3-(3-methylphenyl)propanoate scaffold. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for their intended biological targets. In-depth mechanistic studies will also be necessary to elucidate the precise modes of action of any promising lead compounds. The exploration of this versatile scaffold could lead to the discovery of new and effective treatments for a range of diseases, from inflammatory disorders to infectious diseases and cancer.

References

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2020-09-01). Available at: [Link]

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed. (n.d.). Available at: [Link]

-

Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC - NIH. (2019-12-27). Available at: [Link]

-

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC - PubMed Central. (n.d.). Available at: [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (2025-10-16). Available at: [Link]

-

(PDF) In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - ResearchGate. (2019-10-18). Available at: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (2024-06-30). Available at: [Link]

- WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents. (n.d.).

-

Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - Bentham Science Publisher. (n.d.). Available at: [Link]

-

A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC. (n.d.). Available at: [Link]

-

In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa - Biomedical Research and Therapy. (n.d.). Available at: [Link]

-

In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (2023-03-02). Available at: [Link]

-

Plant Phenylpropanoids as Emerging Anti-Inflammatory Agents | Request PDF. (2025-12-12). Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Available at: [Link]

-

Medium chain fatty acid ethyl esters - activation of antimicrobial effects by Malassezia enzymes - PubMed. (n.d.). Available at: [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed. (n.d.). Available at: [Link]

-

Understanding the pharmacokinetics of prodrug and metabolite - PMC. (n.d.). Available at: [Link]

-

In-Vivo Models for Management of Pain - SciRP.org. (n.d.). Available at: [Link] pharmacology-&-pharmacy--2100378_42750.htm

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025-02-26). Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2025-08-06). Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023-08-15). Available at: [Link]

-

(PDF) Aromatic Interactions in Biological Recognition - ResearchGate. (n.d.). Available at: [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). Available at: [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

-

Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF - ResearchGate. (2025-12-12). Available at: [Link]

-

In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH. (2018-11-19). Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Available at: [Link]

-

Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. (2025-12-27). Available at: [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Available at: [Link]

-

Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? - PubMed. (2016-04-19). Available at: [Link]

-

Full article: Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008, a metabotropic glutamate 2/3 receptor agonist - Taylor & Francis. (n.d.). Available at: [Link]

-

The Use of Organic Acids and Esters as Food Preservatives - Agriculture Institute. (2023-12-25). Available at: [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. (n.d.). Available at: [Link]

-

Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. (n.d.). Available at: [Link]

-

In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Available at: [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). Available at: [Link]

-

Melior Discovery in vivo models of Pain, Anesthesia and Algesia. (n.d.). Available at: [Link]

- US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents. (n.d.).

-

In Vivo Pain Models - Charles River Laboratories. (n.d.). Available at: [Link]

-

Biological Activity and Structural Diversity of Steroids Containing Aromatic Rings, Phosphate Groups, or Halogen Atoms - ResearchGate. (2025-10-12). Available at: [Link]

-

Pharmacokinetic analysis of ester prodrugs of valproic acid - PubMed. (n.d.). Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review - ResearchGate. (2025-10-31). Available at: [Link]

-

What in vivo models are used for pain studies? - Patsnap Synapse. (2025-05-27). Available at: [Link]

-

Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur - MDPI. (2023-03-24). Available at: [Link]

-

(PDF) Understanding the pharmacokinetics of prodrug and metabolite - ResearchGate. (2018-03-15). Available at: [Link]

-

A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed. (2014-01-27). Available at: [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-(3-Methylphenyl)propanoate|Research Chemical [benchchem.com]

- 4. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Use of Organic Acids and Esters as Food Preservatives - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 19. Medium chain fatty acid ethyl esters - activation of antimicrobial effects by Malassezia enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benthamscience.com [benthamscience.com]

- 23. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journalajrb.com [journalajrb.com]

- 26. mdpi.com [mdpi.com]

- 27. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa | Biomedical Research and Therapy [bmrat.org]

- 30. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. criver.com [criver.com]

- 32. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 33. In-Vivo Models for Management of Pain [scirp.org]

- 34. meliordiscovery.com [meliordiscovery.com]

- 35. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 36. woah.org [woah.org]

- 37. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

Ethyl 3-(3-methylphenyl)propanoate as a fragrance ingredient

Chemical Class: Arylpropionate Ester | CAS: 7297-13-4 | Role: Fragrance Ingredient & Pharmacophore Scaffold

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 3-(3-methylphenyl)propanoate, a saturated ester valued in perfumery for its diffusive, berry-like balsamic profile. Beyond its olfactory utility, the molecule serves as a critical reference point for drug development professionals studying the metabolic fate of lipophilic esters. This monograph synthesizes process chemistry, sensory pharmacology, and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics to establish a self-validating framework for its application and safety.

Part 1: Chemical Architecture & Physicochemical Properties

Ethyl 3-(3-methylphenyl)propanoate (also known as Ethyl 3-(m-tolyl)propionate) differs from the ubiquitous Ethyl 3-phenylpropionate (Ethyl Hydrocinnamate) by a single methyl substitution at the meta position of the aromatic ring. This steric modification increases lipophilicity (LogP) and alters receptor binding affinity without disrupting the core osmophore.

Table 1: Physicochemical Specifications

| Property | Value / Descriptor | Method/Source |

| IUPAC Name | Ethyl 3-(3-methylphenyl)propanoate | Nomenclature |

| CAS Registry | 7297-13-4 | Chemical Abstracts |

| Molecular Formula | C₁₂H₁₆O₂ | Stoichiometry |

| Molecular Weight | 192.25 g/mol | Calculated |

| LogP (Predicted) | ~3.2 | Consensus Modeling (Methyl shift +0.5 vs parent) |

| Vapor Pressure | ~0.01 mmHg @ 25°C | Est. from homologues |

| Flash Point | > 100°C | Closed Cup |

| Appearance | Colorless to pale yellow liquid | Visual Inspection |

| Solubility | Soluble in Ethanol, Oils; Insoluble in Water | Polarity Assessment |

Part 2: Synthetic Pathways & Process Chemistry

For high-purity applications, the synthesis must avoid contamination with unsaturated cinnamates, which are potential skin sensitizers. The preferred industrial route is the Fischer Esterification of 3-(3-methylphenyl)propanoic acid, driven by thermodynamic equilibrium control.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Ethyl 3-(3-methylphenyl)propanoate with >98% purity.

-

Reagents:

-

3-(3-methylphenyl)propanoic acid (1.0 eq)

-

Absolute Ethanol (5.0 eq, excess drives equilibrium)

-

Sulfuric Acid (

, catalytic, 0.05 eq) -

Solvent: Toluene (azeotropic agent)

-

-

Procedure:

-

Charge: Load the carboxylic acid, ethanol, and toluene into a reactor fitted with a Dean-Stark trap.

-

Catalysis: Add sulfuric acid dropwise under agitation.

-

Reflux: Heat to reflux (~78-80°C initially, rising as EtOH is consumed). The toluene/water/ethanol azeotrope boils off.

-

Dehydration: Water is continuously removed via the Dean-Stark trap. This removal is the causal mechanism that forces the reversible reaction to completion (Le Chatelier’s principle).

-

Work-up: Once water evolution ceases, cool to room temperature. Wash with saturated

to neutralize the catalyst and unreacted acid. -

Purification: Dry organic layer over

, concentrate in vacuo, and perform fractional distillation under reduced pressure.

-

Diagram 1: Synthetic Workflow (DOT)

Figure 1: Acid-catalyzed esterification workflow relying on azeotropic dehydration to maximize yield.

Part 3: Olfactory Pharmacology & Sensory Profile

In fragrance chemistry, the saturation of the side chain (propanoate vs. cinnamate) eliminates the harsh, spicy notes associated with the double bond, resulting in a smoother profile.

-

Primary Descriptor: Fruity, Sweet, Berry-like (Raspberry nuance).

-

Secondary Descriptor: Balsamic, slightly floral, powdery.

-

Structure-Odor Relationship (SOR): The meta-methyl group adds volume and substantivity compared to the unsubstituted ethyl hydrocinnamate. It increases the molecule's hydrophobicity, potentially altering its residence time in the hydrophobic pocket of olfactory G-protein coupled receptors (GPCRs).

Application Insight: This ingredient acts as a "blender" in floral accords (Rose, Jasmine) and fruit complexes, bridging the gap between volatile top notes and heavy balsamic base notes.

Part 4: Toxicology, Metabolism & Safety (ADME)

For drug development professionals, this molecule serves as a model for soft drug design . It is designed to be biologically active (olfactory stimulation) but metabolically labile, ensuring rapid clearance and low systemic toxicity.

Metabolic Fate: Hydrolysis-Dependent Clearance

The safety profile relies on the ubiquity of carboxylesterases (CES) in the nasal mucosa, liver, and skin.

-

Phase I Metabolism (Hydrolysis): Upon absorption, nonspecific esterases rapidly cleave the ester bond.

-

Products: 3-(3-methylphenyl)propanoic acid + Ethanol.[1]

-

Significance: This prevents the accumulation of the lipophilic parent compound.

-

-

Phase II Metabolism (Conjugation): The resulting acid structurally resembles benzoic acid and phenylacetic acid.

-

It typically undergoes conjugation with Glycine to form a hippuric acid derivative, or Glucuronidation, facilitating renal excretion.

-

Diagram 2: Metabolic Pathway (ADME)

Figure 2: The primary detoxification pathway involves rapid ester hydrolysis followed by conjugation, preventing bioaccumulation.

Safety Assessment (IFRA/RIFM Standards)

-

Sensitization: Unlike its unsaturated counterpart (Ethyl 3-methylcinnamate), the saturated propanoate lacks the Michael acceptor motif, significantly reducing its reactivity with skin proteins (nucleophiles). It is generally considered a low sensitizer .

-

Cramer Class: Class I (Low safety concern based on structure).

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16237, Ethyl 3-phenylpropionate (Analogous Structure). Retrieved from [Link]

-

The Good Scents Company (2024). Ethyl 3-(3-methylphenyl)propanoate Data Sheet. Retrieved from [Link](Note: Direct deep link subject to session expiry; search CAS 7297-13-4).

-

Bhatia, S.P., et al. (2008). Fragrance material review on ethyl hydrocinnamate. Food and Chemical Toxicology.[2][3] (Validates safety of the hydrocinnamate scaffold).

-

Research Institute for Fragrance Materials (RIFM). Safety Assessment of Saturated Phenylpropionates. (General reference to RIFM monographs on Group 2 Aryl Alkanoic Acids).

Sources

The Meta-Tolyl Scaffold: Technical Profile of Ethyl 3-(3-methylphenyl)propanoate

CAS No: 7297-13-4 | Molecular Formula: C₁₂H₁₆O₂ | Molecular Weight: 192.25 g/mol [1][2]

Executive Summary & Chemical Significance

Ethyl 3-(3-methylphenyl)propanoate (also known as Ethyl m-tolylpropionate or Ethyl 3-methylhydrocinnamate) represents a critical "pivot point" in organic synthesis, bridging the gap between commodity fragrance chemistry and high-precision medicinal chemistry.[1][2]

While often overshadowed by its unsubstituted parent (Ethyl 3-phenylpropionate), the meta-methyl substitution confers unique steric and electronic properties that make it a valuable tool for Scaffold Decoration in drug discovery.[1] In the pharmaceutical sector, it serves as a lipophilic precursor to dihydrocinnamic acid derivatives—a pharmacophore found in metabolic regulators (PPAR agonists) and neurotransmitter reuptake inhibitors.[1] In the fragrance industry, it provides a "green-balsamic" nuance to the classic fruity ester profile, used to add diffusive complexity to fine fragrances.[1]

This guide analyzes the synthetic evolution of CAS 7297-13-4, its utility in Structure-Activity Relationship (SAR) tuning, and the protocols required for its high-purity isolation.[1]

Physicochemical Profile

| Property | Value | Context for Application |

| Boiling Point | ~255°C (est) | High thermal stability; suitable for high-temp catalysis.[1] |

| Density | ~1.009 g/cm³ | Compatible with standard liquid-liquid extraction workflows.[1] |

| LogP (Octanol/Water) | ~3.5 | Critical: Higher lipophilicity than the unsubstituted analog (LogP ~2.7), improving membrane permeability in drug candidates. |

| Odor Profile | Fruity, Balsamic, Green | Used in "Fougère" and fruit accords; the methyl group adds a dry, woody nuance. |

| Solubility | Ethanol, Chloroform, DMSO | Poor water solubility requires co-solvents (THF/MeOH) for hydrolysis. |

Synthetic Evolution: From Classical to Catalytic

The access to Ethyl 3-(3-methylphenyl)propanoate has evolved from stoichiometric acid-catalyzed condensation to transition-metal-catalyzed C-C bond formation.[1]

A. The Classical Route: Fischer Esterification

The traditional industrial route involves the direct condensation of 3-(3-methylphenyl)propanoic acid with ethanol.[1][2] While robust, this method is limited by the availability of the specific carboxylic acid precursor.[1]

[1]B. The Modern Route: Heck Coupling & Hydrogenation

For research applications requiring isotopic labeling or derivatization, the Heck Reaction offers superior modularity. This route builds the carbon skeleton from commercially ubiquitous aryl halides (3-Iodotoluene) and acrylates.[1]

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Ar-I bond.[1]

-

Migratory Insertion: The aryl group adds to Ethyl Acrylate.[1]

-

Beta-Hydride Elimination: Releases the substituted cinnamate (Ethyl 3-(3-methylphenyl)acrylate).[1]

-

Hydrogenation: Reduction of the alkene yields the target propanoate.[1]

C. Visualization of Synthetic Pathways

The following diagram contrasts the linear "Classic" approach with the modular "Modern" approach, highlighting the strategic divergence.

Figure 1: Comparative synthetic workflows.[1][3] The Modern Route allows for late-stage introduction of the ethyl ester tail onto varying aryl cores.

Medicinal Chemistry Applications

In drug discovery, CAS 7297-13-4 acts as a surrogate for the Hydrocinnamic Acid Pharmacophore .[1]

Lipophilicity Tuning (The "Methyl Effect")

The addition of a methyl group at the meta position of the phenyl ring is a classic medicinal chemistry tactic to:

-

Fill Hydrophobic Pockets: Many receptor binding sites (e.g., PPAR

, GPCRs) have hydrophobic sub-pockets that accommodate small alkyl groups. -

Block Metabolic Soft Spots: While para-positions are prone to oxidation (CYP450), meta-substitution can sterically hinder metabolism or redirect it, altering the drug's half-life (

).[1]

Precursor to Biologically Active Scaffolds

Upon hydrolysis, the resulting acid is a structural analog of:

-

Tesofensine Derivatives: Neurotransmitter reuptake inhibitors often feature a phenyl-alkyl chain.[1]

-

Glitazars: Dual PPAR

agonists frequently utilize a phenylpropanoic acid tail to mimic fatty acids.

Technical Protocol: Modern Synthesis via Heck Coupling

Note: This protocol is designed for research-scale synthesis (10 mmol scale).

Reagents

-

3-Iodotoluene (10 mmol)[1]

-

Ethyl Acrylate (12 mmol)[1]

-

Palladium(II) Acetate (5 mol%)[1]

-

Triethylamine (Et₃N) (20 mmol)[1]

-

Acetonitrile (anhydrous)[1]

Step 1: The Heck Coupling[1]

-

Charge: In a flame-dried Schlenk flask, combine 3-iodotoluene, ethyl acrylate, and Et₃N in acetonitrile (20 mL).

-

Catalyst: Add Pd(OAc)₂ under an argon atmosphere.

-

Reflux: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Filter through a celite pad to remove Pd black.[1] Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel) to isolate the unsaturated intermediate (Ethyl 3-(3-methylphenyl)acrylate).

Step 2: Hydrogenation (Saturation)[1]

-

Charge: Dissolve the intermediate in Ethanol (30 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.

-

Filtration: Filter strictly through Celite to remove pyrophoric catalyst.

-

Isolation: Evaporate solvent to yield Ethyl 3-(3-methylphenyl)propanoate as a clear oil.[1]

Analytical Validation (Expected Data)

-

¹H NMR (400 MHz, CDCl₃):

Metabolic & Safety Logic

When handling this compound in biological assays, researchers must account for its metabolic trajectory.[1]

Figure 2: Metabolic fate.[1] The ester is rapidly hydrolyzed in vivo by carboxylesterases to the free acid, which then undergoes beta-oxidation.[1]

References

-

Synthesis & Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 108779, Ethyl 3-(3-methylphenyl)propanoate."[1] PubChem.[1][2][4] Accessed Feb 7, 2026.[1] [Link][1]

-

Heck Reaction Methodology: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.[1] [Link]

-

Fragrance Chemistry Context: Sell, C. S. (2006).[1] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.[1] (Contextual reference for phenylpropanoate esters in perfumery).

-

Metabolic Pathways: Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Mechanistic grounding for ester hydrolysis).

Sources

Methodological & Application

use of Ethyl 3-(3-methylphenyl)propanoate as a non-steroidal anti-inflammatory agent

Application Note: Pharmacological Evaluation of Ethyl 3-(3-methylphenyl)propanoate as a Novel Non-Steroidal Anti-Inflammatory Agent

Executive Summary & Rationale

This application note details the protocols for evaluating Ethyl 3-(3-methylphenyl)propanoate (also known as Ethyl 3-methylhydrocinnamate) as a candidate non-steroidal anti-inflammatory drug (NSAID).

While traditional NSAIDs (e.g., Ibuprofen, Naproxen) are typically 2-arylpropionic acid derivatives ("profens"), 3-arylpropionic acid derivatives (dihydrocinnamic acids) represent a distinct structural class with potential anti-inflammatory activity via cyclooxygenase (COX) inhibition or alternative pathways such as PPAR modulation or cytokine suppression.

Compound Profile:

-

IUPAC Name: Ethyl 3-(3-methylphenyl)propanoate

-

Core Structure: Ethyl ester of 3-(3-methylphenyl)propanoic acid (3-methylhydrocinnamic acid).

-

Mechanism Hypothesis: The ethyl ester functions as a prodrug . It is designed to enhance lipophilicity for oral absorption, after which it is hydrolyzed by plasma or hepatic esterases to release the active free acid, 3-(3-methylphenyl)propanoic acid .

Mechanism of Action (Hypothetical Pathway)

The therapeutic efficacy of Ethyl 3-(3-methylphenyl)propanoate relies on its bioactivation. The following diagram illustrates the critical metabolic pathway required for pharmacological activity.

Figure 1: Metabolic activation pathway of Ethyl 3-(3-methylphenyl)propanoate. The ester moiety masks the carboxylic acid to improve bioavailability, requiring enzymatic cleavage to exert COX inhibition.

Experimental Protocols

To validate this compound as an NSAID, three core assays are required:

-

Metabolic Stability (Bioactivation Verification)

-

In Vitro COX Inhibition (Target Engagement)

-

In Vivo Anti-Inflammatory Efficacy (Functional Model)

Protocol A: In Vitro Plasma Hydrolysis Assay

Objective: To confirm that Ethyl 3-(3-methylphenyl)propanoate is rapidly converted to its active acid form in plasma.

Materials:

-

Test Compound: Ethyl 3-(3-methylphenyl)propanoate (10 mM stock in DMSO).

-

Matrix: Pooled Rat or Human Plasma (heparinized).

-

Internal Standard: Ibuprofen or Indomethacin.

-

Analysis: LC-MS/MS.

Methodology:

-

Preparation: Pre-warm plasma (1 mL aliquots) to 37°C in a water bath.

-

Spiking: Add test compound to plasma to a final concentration of 10 µM (0.1% DMSO final).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: Remove 100 µL aliquots at time points: 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Processing: Vortex for 1 min, centrifuge at 10,000 x g for 10 min.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the Ethyl ester (Parent) and the appearance of the Free Acid (Metabolite).

Success Criteria:

-

Half-life (

) of the ester should be < 60 minutes in plasma, indicating efficient conversion to the active drug.

Protocol B: COX-1 and COX-2 Inhibition Assay

Objective: To determine the selectivity and potency (IC50) of the active metabolite. Note: This assay should be performed using the Free Acid form (3-(3-methylphenyl)propanoic acid), as the ester is likely inactive in cell-free enzyme assays.

Materials:

-

Commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical or Sigma).

-

Enzymes: Ovine COX-1 and Human Recombinant COX-2.

-

Substrate: Arachidonic Acid.[1]

-

Detection: Colorimetric (Peroxidase activity) or Fluorometric.

Methodology:

-

Reagent Prep: Prepare assay buffer (Tris-HCl, pH 8.0) containing Heme and enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add the Free Acid form of the test compound at varying concentrations (0.01 µM to 100 µM) to the reaction wells.

-

Control: Vehicle (DMSO) and Reference Inhibitor (e.g., Diclofenac).

-

-

Pre-Incubation: Incubate for 10 minutes at 37°C to allow inhibitor binding.

-

Initiation: Add Arachidonic Acid (100 µM) to start the reaction.

-

Detection: Measure the production of PGH2 (via PGF2a quantification or peroxidase co-substrate oxidation) after 2 minutes.

-

Calculation:

Data Interpretation:

| IC50 Ratio (COX-2/COX-1) | Classification | Clinical Implication |

|---|---|---|

| < 1 | COX-2 Selective | Reduced gastric side effects. |

| ~ 1 | Non-selective | Standard NSAID profile (e.g., Ibuprofen). |

| > 1 | COX-1 Selective | Higher risk of gastric ulceration. |

Protocol C: Carrageenan-Induced Paw Edema (In Vivo)

Objective: To assess the functional anti-inflammatory efficacy in a live model.[2]

Materials:

-

Animals: Male Wistar Rats (180–220 g).

-

Inducer: Lambda-Carrageenan (1% w/v in saline).

-

Equipment: Digital Plethysmometer (for measuring paw volume).

Methodology:

-

Grouping (n=6 per group):

-

Group 1: Vehicle Control (Saline/CMC).

-

Group 2: Reference Standard (Indomethacin, 10 mg/kg).

-

Group 3: Test Compound (Ethyl 3-(3-methylphenyl)propanoate, 20 mg/kg).

-

Group 4: Test Compound (Ethyl 3-(3-methylphenyl)propanoate, 50 mg/kg).

-

-

Administration: Administer drugs orally (p.o.) 1 hour prior to inflammation induction.

-

Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume (

) using the plethysmometer at -

Calculation: Calculate Edema Volume (

) and Percent Inhibition:

Data Presentation & Analysis

Researchers should summarize findings in the following format to determine "Go/No-Go" decisions for further development.

Table 1: Summary of Pharmacological Properties

| Parameter | Assay | Metric | Target Criteria |

| Bioactivation | Plasma Stability | Half-life ( | < 30 mins (Rapid release) |

| Potency | COX-2 Inhibition | IC50 | < 10 µM |

| Selectivity | COX-1 vs COX-2 | Selectivity Index | > 5 (COX-2 preference preferred) |

| Efficacy | Paw Edema (Rat) | % Inhibition @ 3h | > 40% (Comparable to Standard) |

References

-

Chemical Identity: 3-(3-Methylphenyl)propionic acid. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

-

Bioactivity of Propionates: Sadiq, A., et al. (2025). "Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate." MDPI. [Link]

- General NSAID Protocols: Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).

- Metabolic Stability: Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Guidance on Prodrug Hydrolysis Assays).

Sources

laboratory preparation of Ethyl 3-(3-methylphenyl)propanoate

Executive Summary

This application note details a robust, two-stage catalytic workflow for the laboratory-scale preparation of Ethyl 3-(3-methylphenyl)propanoate (CAS: 2021-28-5), a critical intermediate in pharmaceutical synthesis and a high-value fragrance ingredient known for its fruity, balsamic profile.

Unlike traditional Fischer esterification methods that rely on the availability of specific hydrocinnamic acids, this protocol utilizes a Heck Cross-Coupling strategy followed by Catalytic Hydrogenation . This "building block" approach allows researchers to generate the target scaffold directly from widely available aryl halides and acrylates, offering superior flexibility for analog generation in drug discovery campaigns.

Retrosynthetic Analysis & Strategy

To ensure high yield and operational simplicity, we employ a convergent synthesis:

-

C-C Bond Formation: Palladium-catalyzed vinylation of 3-bromotoluene with ethyl acrylate (Heck Reaction).

-

Chemo-selective Reduction: Saturation of the alkene side chain using heterogeneous catalysis (Pd/C) without affecting the aromatic ring.

Strategic Advantage: This route avoids the use of corrosive mineral acids and allows for the introduction of the ethyl ester moiety early in the sequence, simplifying purification.

Module 1: The Heck Coupling (C-C Bond Formation)

Objective: Synthesis of Ethyl 3-(3-methylphenyl)acrylate.

Reaction Mechanics

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The meta-methyl substitution on the aryl ring is sterically unobtrusive, allowing for rapid oxidative addition. We utilize Palladium(II) Acetate [Pd(OAc)₂] reduced in situ by Triphenylphosphine (PPh₃) to generate the active catalytic species.

Experimental Protocol

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) | Role |

|---|---|---|---|---|

| 3-Bromotoluene | 1.0 | 171.04 | 1.71 g (10 mmol) | Substrate (Aryl Halide) |

| Ethyl Acrylate | 1.2 | 100.12 | 1.20 g (12 mmol) | Olefin Partner |

| Pd(OAc)₂ | 0.02 | 224.51 | 45 mg (2 mol%) | Pre-catalyst |

| PPh₃ | 0.04 | 262.29 | 105 mg (4 mol%) | Ligand (Stabilizer) |

| Triethylamine (Et₃N) | 2.5 | 101.19 | 2.53 g | Base (HI Scavenger) |

| DMF (Anhydrous) | - | - | 10 mL | Solvent |[1][2][3]

Step-by-Step Procedure:

-

Catalyst Activation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and PPh₃ in 2 mL of DMF. Stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd-phosphine complex).

-

Substrate Addition: Add the remaining DMF, 3-Bromotoluene, and Triethylamine to the flask.

-

Olefin Injection: Add Ethyl Acrylate via syringe.

-

Degassing (Critical): Sparge the solution with nitrogen or argon for 5 minutes to remove dissolved oxygen, which oxidizes the phosphine ligand and deactivates the catalyst.

-

Reaction: Attach a reflux condenser and heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 20 mL) to remove DMF and triethylammonium salts. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: The intermediate (unsaturated ester) is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 5% EtOAc in Hexane).

Module 2: Catalytic Hydrogenation (Reduction)

Objective: Conversion to Ethyl 3-(3-methylphenyl)propanoate.

Rationale

We employ 10% Pd/C under a hydrogen atmosphere. This system is highly selective for the conjugated alkene over the aromatic ring under mild conditions (1 atm, RT).

Experimental Protocol

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Heck Product (Intermediate) | 1.0 | Substrate |

| Pd/C (10% w/w) | 10 wt% | Heterogeneous Catalyst |

| Ethanol (Absolute) | Solvent | Reaction Medium |

| Hydrogen Gas (H₂) | Balloon | Reducing Agent |

Step-by-Step Procedure:

-

Safety Check: Ensure all ignition sources are removed. Pd/C can be pyrophoric when dry.

-

Loading: Dissolve the crude acrylate intermediate in Ethanol (0.1 M concentration).

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. Tip: Wet the catalyst with a small amount of solvent immediately to minimize fire risk.

-

Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then refill with a balloon of Hydrogen gas. Repeat this "evacuate-refill" cycle 3 times.

-

Reaction: Stir vigorously at room temperature under the H₂ balloon for 4–6 hours.

-

Monitoring: Check by TLC or NMR. The disappearance of alkene protons (doublets at ~6.4 and ~7.6 ppm) indicates completion.

-

Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product as a clear, colorless to pale yellow oil.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Heck coupling (Module 1), highlighting the critical oxidative addition and reductive elimination steps that drive the synthesis.

Caption: The catalytic cycle proceeds via oxidative addition of 3-bromotoluene, olefin insertion, and beta-hydride elimination to release the acrylate intermediate.

Quality Control & Validation

To validate the synthesis, compare analytical data against the following expected parameters.

Table 1: Expected Analytical Data

| Parameter | Method | Expected Result |

|---|---|---|

| Appearance | Visual | Clear, colorless liquid |

| Purity | GC-MS | >98% (m/z = 192.25 [M]+) |

| ¹H NMR (Alkene) | 400 MHz (CDCl₃) | Absent : Doublets at δ 6.44 and 7.66 ppm (indicates full reduction) |

| ¹H NMR (Product) | 400 MHz (CDCl₃) | Present : Triplet at δ 1.25 (3H, ester CH₃), Singlet at δ 2.34 (3H, Ar-CH₃), Multiplets at δ 2.6-3.0 (4H, -CH₂CH₂-) |[2]

Troubleshooting Guide:

-

Issue: Low yield in Heck step.

-

Solution: Ensure DMF is anhydrous and the system is rigorously degassed. Oxygen poisons Pd(0).

-

-

Issue: Incomplete Hydrogenation.

-

Solution: Replace the H₂ balloon (re-purge) or slightly warm the reaction to 40°C. Ensure the catalyst is not poisoned by sulfur residues from the starting halide.

-

References

-

National Center for Biotechnology Information (2026). Ethyl 3-(3-formylphenyl)prop-2-enoate Structure and Properties. PubChem Compound Summary.[1][4] Available at: [Link][1]

-

Organic Syntheses. Ethyl 3,3-diethoxypropanoate (General Acrylate Chemistry). Org.[2][3][4][5][6] Synth. 1987, 65, 32. Available at: [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000).The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

- 1. Ethyl (E)-3-(3-formyl-phenyl)-acrylate | C12H12O3 | CID 11310219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]

- 4. Ethyl 3-(3-Methylphenyl)propanoate|Research Chemical [benchchem.com]

- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive Quality Control Framework for Ethyl 3-(3-methylphenyl)propanoate

Introduction & Scope

Ethyl 3-(3-methylphenyl)propanoate (CAS: 7297-13-4), often referred to as Ethyl 3-(m-tolyl)propionate, is a critical ester intermediate used in organic synthesis and fine fragrance formulation.[1] Its structural integrity relies on the precise esterification of 3-(3-methylphenyl)propanoic acid.

In drug development and high-value chemical manufacturing, the quality control (QC) of this molecule presents specific challenges:

-

Isomeric Purity: Distinguishing the meta-substituted isomer from ortho- and para- contaminants potentially carried over from the starting substituted benzaldehyde or hydrocinnamic acid derivatives.

-

Hydrolysis Risk: Esters are susceptible to moisture-induced hydrolysis, reverting to the parent acid and ethanol.

-

Volatility: As a volatile organic compound, its assay is best suited for Gas Chromatography (GC), yet non-volatile degradation products require alternative detection methods.

This guide outlines a self-validating QC framework compliant with ICH Q2(R2) guidelines, prioritizing scientific causality and data integrity.

Chemical Profile & Critical Quality Attributes (CQAs)

Before establishing protocols, the target analyte must be defined.

| Property | Specification |

| Chemical Name | Ethyl 3-(3-methylphenyl)propanoate |

| CAS Number | 7297-13-4 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~265°C (Predicted) |

| Solubility | Soluble in ethanol, DCM, ethyl acetate; Insoluble in water |

Critical Quality Attributes (CQAs)

To ensure the material is fit for purpose, the following attributes must be controlled:

-

Identity: Unambiguous structural confirmation (NMR/IR).

-

Assay (Purity): >98.0% by GC-FID.

-

Impurity Profile: Individual impurities <0.5% (specifically the free acid and isomeric byproducts).

-

Residual Solvents: Ethanol <5000 ppm (ICH Class 3).

-

Water Content: <0.1% w/w (to prevent hydrolysis).

Protocol A: Structural Identification (NMR & FTIR)

Objective: To confirm the meta-substitution pattern and the ethyl ester functionality.

A1. Proton NMR ( H-NMR) Methodology

Rationale: NMR is the primary reference method. The meta-substitution is confirmed not just by peak integration, but by the splitting pattern in the aromatic region (7.0–7.3 ppm), distinguishing it from the symmetric para isomer.

-

Solvent: CDCl₃ (Deuterochloroform) with TMS internal standard.

-

Concentration: 10 mg/mL.

-

Key Diagnostic Signals:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 1.23 | Triplet ( | 3H | -OCH₂CH₃ | Methyl of the ethyl ester.[1] |

| 2.34 | Singlet | 3H | Ar-CH₃ | Methyl group on the aromatic ring.[1] |

| 2.60 | Triplet ( | 2H | Ar-CH₂-CH₂- | Benzylic methylene protons.[1] |

| 2.92 | Triplet ( | 2H | -CH₂-COOEt | |

| 4.13 | Quartet ( | 2H | -OCH₂CH₃ | Methylene of the ethyl ester (deshielded by Oxygen).[1] |

| 6.95 – 7.20 | Multiplet | 4H | Aromatic | meta-substitution pattern (lack of AA'BB' symmetry).[1] |

A2. FTIR Spectroscopy

Rationale: Provides a "fingerprint" comparison against a standard reference.

-

Method: ATR (Attenuated Total Reflectance) neat liquid.

-

Critical Bands:

-

1735 cm⁻¹ (Strong): C=O stretch (Ester).

-

1150–1200 cm⁻¹: C-O-C stretch.

-

~2980 cm⁻¹: C-H stretch (Aliphatic).

-

~3030 cm⁻¹: C-H stretch (Aromatic).

-

Protocol B: Quantitative Assay & Purity (GC-FID/MS)

Objective: Quantify the main ester and identify volatile impurities (isomers, ethanol). Scientific Logic: GC is superior to HPLC here due to the molecule's volatility and lack of strong chromophores beyond the benzene ring. Flame Ionization Detection (FID) provides a linear response proportional to carbon count, ideal for purity calculation via area normalization.

B1. Chromatographic Conditions

-

System: Agilent 7890/8890 or equivalent.

-

Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).[1]

-

Dimensions: 30 m

0.25 mm -

Why: The slight polarity of the phenyl phase helps resolve the meta isomer from potential para contaminants better than a 100% methyl siloxane column.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Split Mode (50:1).

-

Temp: 250°C.

-

Why: High split ratio prevents column overload and improves peak shape for the major component.

-

-

Detector (FID): 300°C.

-

H₂/Air/Make-up: 30/400/25 mL/min.

-

B2. Temperature Program

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Purpose |

| Initial | - | 60 | 2.0 | Solvent/Ethanol elution |

| Ramp 1 | 15 | 200 | 0 | Elution of target ester |

| Ramp 2 | 25 | 280 | 5.0 | Column bake-out (dimers/heavy acids) |

B3. System Suitability Testing (SST)

Before releasing results, the system must pass these self-validating criteria:

-

Tailing Factor (

): 0.8 < -

Resolution (

): > 1.5 between the main peak and any nearest impurity (e.g., p-tolyl isomer). -

Precision: RSD < 1.0% for 6 replicate injections of the standard.

Workflow Visualization: GC-FID Logic

Figure 1: Logical flow of the Gas Chromatography analysis, highlighting the separation mechanism based on boiling point and polarity interaction.

Protocol C: Impurity Control (Specific)

While GC-FID gives purity, specific impurities require targeted monitoring.

C1. Free Acid Content (Titration)

Why: The parent acid, 3-(3-methylphenyl)propanoic acid, is non-volatile and may tail or degrade in GC. Acid content indicates hydrolysis or incomplete synthesis.

-

Method: Potentiometric Titration.

-

Solvent: Ethanol/Water (1:1).

-

Titrant: 0.1 N NaOH.

-

Endpoint: Phenolphthalein or pH 8.2.

-

Calculation: Acid Value (mg KOH/g) converted to % Free Acid.

C2. Residual Solvents (Ethanol)

Why: Ethanol is a byproduct of the synthesis and a potential solvent.

-

Method: Headspace GC (HS-GC).

-

Column: DB-624 (designed for volatiles).

-

Limit: NMT 0.5% (5000 ppm) per ICH Q3C.

Validation Strategy (ICH Q2(R2))

To transition this method from R&D to QC, validation is required. The recent ICH Q2(R2) emphasizes "Lifecycle Management" and "Fit for Purpose."

Validation Parameters

-

Specificity: Inject pure meta-isomer, para-isomer, and starting acid. Prove baseline separation.

-

Linearity: 5 levels (from 80% to 120% of target concentration).

.[3] -

Accuracy (Recovery): Spike samples with known amounts of pure standard. Acceptance: 98–102%.[4]

-

Robustness: Deliberately vary flow rate (

10%) and ramp rate (

QC Decision Workflow

Figure 2: The Quality Control Decision Tree. This workflow ensures that identity is confirmed prior to investing resources in quantitative assay, and that all critical attributes are met before release.

References

-

International Council for Harmonisation (ICH). (2023).[5][6][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10570047, Ethyl 3-(3-methylphenyl)propanoate. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2024).[6] Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Retrieved from [Link]

Sources

- 1. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]

- 2. Ethyl 3-(3-Methylphenyl)propanoate|Research Chemical [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. database.ich.org [database.ich.org]

- 5. database.ich.org [database.ich.org]

- 6. fda.gov [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Support: Optimizing Ethyl 3-(3-methylphenyl)propanoate Synthesis

Executive Summary & Route Selection